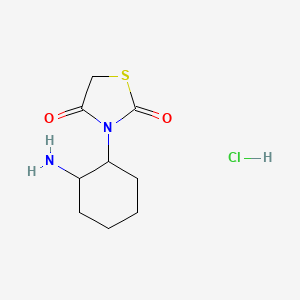

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride

Description

Historical Development of Thiazolidinedione Chemistry

The foundational work in thiazolidinedione chemistry traces back to 1923 when Kallenberg first reported synthetic methodologies to yield the thiazolidinedione core structure. Kallenberg's pioneering method involved the reaction of carbonyl sulfide with ammonia in the presence of potassium hydroxide, generating the corresponding alkyl thioncarbamate in situ, which subsequently reacted with alpha-halogenated carboxylic acid. The thiocarbamate intermediate was then cyclized under acidic conditions to yield the desired thiazolidinedione structure, establishing the fundamental synthetic framework that would guide subsequent developments in this field.

The evolution of synthetic approaches progressed significantly with the development of more accessible methodologies. Modern thiazolidinedione synthesis often employs the refluxing of alpha-chloroacetic acid with thiourea, utilizing water as a solvent for extended periods of approximately 12 hours. The reaction mechanism proposed by Liberman and colleagues revealed a sophisticated process involving initial nucleophilic attack by the thiourea sulfur atom on chloroacetic acid, followed by a second nucleophilic substitution reaction and eventual hydrolysis to yield the final thiazolidinedione product. This methodology achieved remarkable yields of up to 94 percent when conducted using hydrochloric acid as the acid catalyst and heating for 7-8 hour periods.

Alternative synthetic protocols emerged to address specific research needs and improve reaction efficiency. A third common approach involved the reaction of ethyl chloroacetate with thiosemicarbazone in the presence of sodium ethoxide, generating 2-hydrazino-4-thiazolidinone intermediate, which could be refluxed in dilute hydrochloric acid to produce the desired thiazolidinedione core. Additionally, a fourth methodology utilized the acidification of products obtained from the reaction of ethyl chloroacetate with potassium thiocyanate, though this approach required significant safety considerations due to the liberation of toxic hydrogen cyanide gas as a by-product.

The pharmaceutical significance of thiazolidinediones became apparent with their introduction as a family of drugs used in the treatment of diabetes mellitus type 2 in the late 1990s. These compounds, also known as glitazones after the prototypical drug ciglitazone, demonstrated their therapeutic potential through activation of peroxisome proliferator-activated receptors, specifically peroxisome proliferator-activated receptor gamma. As of 2024, two Food and Drug Administration-approved drugs in this class, pioglitazone and rosiglitazone, continue to demonstrate the clinical relevance of thiazolidinedione chemistry.

Significance of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride in Heterocyclic Chemistry

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride occupies a distinctive position within the broader thiazolidinedione family due to its unique structural characteristics and chemical properties. The compound features a cyclohexyl group bonded to a thiazolidinedione ring, creating a molecular architecture that contributes to its interesting chemical properties and biological activities. This structural configuration represents a sophisticated example of heterocyclic chemistry where the incorporation of cyclic aliphatic systems enhances the three-dimensional complexity and potential binding interactions of the parent thiazolidinedione scaffold.

The thiazolidine ring system in this compound incorporates two carbonyl groups at positions 2 and 4, contributing significantly to its reactivity and biological activity. These carbonyl functionalities enable various chemical transformations including oxidation, reduction, and substitution reactions, making the compound a versatile synthetic intermediate. The presence of the aminocyclohexyl substituent at the nitrogen position introduces additional complexity through the incorporation of a basic amine group, which can participate in nucleophilic substitution reactions and form various derivatives through standard organic transformations.

The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for research applications and potential pharmaceutical formulations. The molecular weight of 250.75 g/mol positions this compound within an optimal range for drug-like properties while maintaining sufficient structural complexity for specific biological interactions. The compound's classification under thiazolidinediones aligns it with a group known for diverse biological activities, including antioxidant properties and potential therapeutic applications in addressing oxidative stress and inflammation-related diseases.

Table 1: Structural Characteristics of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C9H15ClN2O2S |

| Molecular Weight | 250.75 g/mol |

| Chemical Abstracts Service Number | 1351643-24-7 |

| Structural Classification | Thiazolidinedione derivative |

| Key Functional Groups | Thiazolidine ring, cyclohexylamine, hydrochloride salt |

| Ring System | Five-membered heterocycle with sulfur and nitrogen |

Research Evolution and Current Scientific Importance

The research landscape surrounding 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride has evolved considerably, reflecting broader trends in heterocyclic chemistry and drug discovery. Contemporary synthetic approaches emphasize efficiency, environmental considerations, and scalability for potential pharmaceutical applications. The synthesis typically involves the reaction of 2-aminocyclohexanol with thiazolidinedione derivatives under acidic conditions in solvents such as dichloromethane or ethanol, with the mixture heated to promote the formation of the thiazolidinedione ring.

Industrial production methodologies have been developed to address large-scale synthesis requirements, utilizing industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. These processes often incorporate purification steps like recrystallization or chromatography to achieve high purity levels of the final product, reflecting the increasing demands for pharmaceutical-grade materials in research and development applications. The evolution toward more sophisticated purification techniques demonstrates the compound's growing importance in research settings where material purity directly impacts experimental outcomes.

Recent research has expanded the understanding of thiazolidinedione chemistry through molecular hybridization approaches, where the thiazolidine-2,4-dione nucleus has been molecularly hybridized with effective antitumor moieties such as 2-oxo-1,2-dihydroquinoline and 2-oxoindoline to obtain new hybrids with potential activity against vascular endothelial growth factor receptor-2. These developments illustrate the continued relevance of the thiazolidinedione scaffold in contemporary medicinal chemistry research and its potential for generating novel therapeutic compounds through structural modification.

The current scientific importance of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride extends beyond its individual properties to encompass its role as a representative member of a broader class of compounds with demonstrated biological significance. Modern research has revealed that thiazolidinediones demonstrate diverse pharmacological actions, encompassing antibacterial, anticancer, anti-inflammatory, antidiabetic, and neuroprotective properties. These compounds engage with various molecular targets including peroxisome proliferator-activated receptor gamma, nuclear factor kappa B, cyclooxygenase enzymes, and deoxyribonucleic acid topoisomerases.

Table 2: Research Applications and Chemical Transformations

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Controlled temperature, specific pH | Sulfoxides, sulfones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Low temperature, inert atmosphere | Diols, thiol derivatives |

| Substitution | Alkyl halides, acyl chlorides | Basic conditions, appropriate solvent | Substituted thiazolidine derivatives |

The compound's position within the evolving landscape of heterocyclic chemistry reflects the increasing sophistication of synthetic methodologies and the growing recognition of thiazolidinediones as privileged scaffolds for pharmaceutical development. The 2,4-thiazolidinedione framework has been recognized as a privileged and highly utilized scaffold for the development of pharmaceutically active compounds, with potential profiles against anticancer, antioxidant, antimalarial, anti-obesity, and antimicrobial activities. This broad spectrum of biological activities underscores the continued scientific importance of compounds like 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride in contemporary chemical research and drug discovery efforts.

Properties

IUPAC Name |

3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-6-3-1-2-4-7(6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVCWRUAKYIXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N2C(=O)CSC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods

For large-scale production, the following considerations are made:

Reactor setup: Industrial synthesis uses reactors capable of maintaining controlled high temperatures and pressures to optimize reaction kinetics and yield.

Process scale-up: The reaction parameters such as temperature, solvent volume, and reaction time are scaled proportionally, with continuous monitoring to maintain product quality.

Purification: Industrial purification involves recrystallization from suitable solvents and may include chromatographic steps if necessary to meet purity standards.

Yield optimization: Process optimization focuses on maximizing yield while minimizing impurities and by-products.

Comparative Analysis of Preparation Methods

| Aspect | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Starting materials | 2-Aminocyclohexanol or 2-aminocyclohexylamine | Same as laboratory but in bulk quantities |

| Reaction conditions | Acidic medium, reflux in ethanol or dichloromethane | Controlled temperature and pressure reactors |

| Catalysts | Morpholine (reported for related TZDs) | Potentially similar or proprietary catalysts |

| Purification methods | Recrystallization, chromatography | Recrystallization, large-scale filtration |

| Yield | Moderate to good (40-90% for related compounds) | Optimized for maximum yield and purity |

| Reaction time | Several hours to overnight | Optimized for throughput |

Research Findings and Related Synthetic Approaches

While direct detailed synthetic protocols for 3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride are limited, insights can be drawn from the synthesis of related thiazolidinedione derivatives:

A recent study demonstrated a two-step synthesis of 3-substituted thiazolidine-2,4-diones using morpholine as a catalyst, achieving moderate to good yields (40-90%) with simple reaction setups and environmentally benign solvents such as ethanol. This method involves:

Reaction of thiourea derivatives with haloacetic acids under acidic reflux to form the thiazolidinedione ring.

Subsequent condensation with substituted amines or aldehydes in the presence of morpholine to introduce the desired substituents at C-3 or C-5 positions.

Characterization of these compounds was confirmed by IR, ^1H NMR, and ^13C NMR spectroscopy, ensuring structural integrity.

These methods highlight the utility of morpholine as a catalyst to improve reaction efficiency and selectivity, which could be adapted for the synthesis of 3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting amine | 2-Aminocyclohexanol or 2-aminocyclohexylamine |

| Thiazolidinedione precursor | Thiazolidinedione or substituted derivatives |

| Solvent | Ethanol, dichloromethane |

| Catalyst | Morpholine (reported for related syntheses) |

| Temperature | Reflux (~78°C for ethanol) to 120°C (acidic) |

| Reaction time | 2 hours to overnight |

| Purification | Recrystallization, chromatography |

| Yield | Moderate to good (40-90%) |

Chemical Reactions Analysis

Key Reaction Mechanisms

Spectroscopic and Physical Characterization

NMR Data

IR Spectroscopy

Physical Properties

Hazard and Stability Information

The hydrochloride salt exhibits acute toxicity (H302, H312, H315) and respiratory irritation (H332, H335) . Handling requires protective equipment, and storage should avoid exposure to moisture and heat .

Biological Activity Insights

While the compound is not explicitly tested in provided sources, structurally similar thiazolidine derivatives show antiproliferative activity against cancer cell lines, particularly when substituted with electron-withdrawing groups .

Scientific Research Applications

Chemistry

- Building Block : It serves as an essential intermediate in the synthesis of more complex organic molecules. Its thiazolidinedione core allows for the exploration of various chemical reactions, including oxidation and substitution reactions.

- Reaction Mechanisms : Researchers utilize this compound to study reaction mechanisms due to its ability to undergo diverse chemical transformations.

Biology

- Biological Assays : The compound is employed in biological assays to investigate its effects on cellular processes. It has been noted for its potential antioxidant properties, which may contribute to reducing oxidative stress in cells.

- Cell Signaling Modulation : There is evidence suggesting that it may influence signaling pathways related to inflammation and cell proliferation, making it relevant in studies focused on these biological processes .

Medicine

- Therapeutic Potential : The compound shows promise in treating diseases associated with oxidative stress and inflammation. Its mechanism of action may involve scavenging free radicals, thereby mitigating cellular damage.

- Drug Development : Ongoing research aims to explore its efficacy as a therapeutic agent in various medical conditions, particularly those linked to metabolic disorders and inflammatory diseases .

Industry

- Material Development : In industrial applications, 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride is investigated for developing new materials with unique properties due to its chemical structure.

- Chemical Manufacturing : The compound's versatility makes it suitable for producing other chemicals and materials in industrial settings .

Mechanism of Action

The mechanism by which 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

PPARγ Agonism and Metabolic Effects

- TZD18 (5-[3-[3-[4-(phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione): A PPARα/γ dual agonist, TZD18 lowers cholesterol and improves lipid homeostasis in preclinical models . Its biphenoxy chain enhances selectivity for lipid metabolism pathways.

- Target Compound : The cyclohexylamine group may reduce PPARγ binding compared to classical TZDs (e.g., pioglitazone) due to steric hindrance, but this requires experimental validation.

Antiviral Activity

- (5E)-3-(2-Aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione (CID 3087795): Demonstrated potent inhibition of HIV-1 reverse transcriptase (RT) via molecular docking, with a binding energy of -8.2 kcal/mol . The thienyl group facilitates interactions with hydrophobic RT pockets.

- Target Compound: No antiviral data are available, but the cyclohexyl group’s bulkiness might limit fit into viral enzyme active sites compared to smaller substituents.

Biological Activity

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : 3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride

- Molecular Formula : C9H15ClN2O2S

- Molecular Weight : 250.75 g/mol

- CAS Number : 1351643-24-7

The compound features a thiazolidinedione ring fused with a cyclohexyl group, contributing to its unique chemical properties and biological activities.

The biological activity of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride is primarily attributed to its antioxidant properties and its ability to modulate various signaling pathways involved in inflammation and cellular proliferation.

Antioxidant Activity

Research indicates that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

Modulation of Signaling Pathways

The compound may influence the following pathways:

- Inflammatory Pathways : By inhibiting pro-inflammatory cytokines, it can potentially reduce inflammation.

- Cell Proliferation : It may affect pathways involved in cell growth and differentiation.

Biological Assays and Research Findings

Numerous studies have evaluated the biological effects of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study 2 | Anti-inflammatory Activity | Showed decreased levels of TNF-alpha and IL-6 in treated cells. |

| Study 3 | Cellular Proliferation | Inhibited proliferation of cancer cell lines in a dose-dependent manner. |

Case Studies

-

Case Study on Oxidative Stress Reduction :

- Objective : To assess the antioxidant effect of the compound on neuronal cells.

- Method : Neuronal cells were treated with varying concentrations of the compound.

- Results : A significant decrease in reactive oxygen species (ROS) was observed, indicating potent antioxidant activity.

-

Case Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory properties in a murine model.

- Method : Mice were administered the compound prior to inducing inflammation.

- Results : Reduced swelling and lower inflammatory cytokines were recorded compared to control groups.

Therapeutic Potential

Given its biological activities, 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride holds promise for therapeutic applications in:

- Neuroprotection : Its antioxidant properties could be beneficial in neurodegenerative diseases.

- Anti-inflammatory Treatments : Potential use in conditions characterized by chronic inflammation.

- Cancer Therapy : The ability to inhibit cancer cell proliferation suggests a role in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-aminocyclohexanone with thiourea derivatives under acidic conditions. Optimization involves adjusting stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) and refluxing in acetic acid for 3–5 hours . Yield improvements may require iterative adjustments of temperature, solvent polarity, and catalyst selection (e.g., sodium acetate as a base). Monitoring reaction progress via TLC or HPLC is critical to identify intermediate phases .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of -/-NMR to confirm the cyclohexyl and thiazolidinedione moieties. LC-MS or HRMS can verify molecular weight (e.g., expected [M+H] peak). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) should achieve ≥95% purity. Cross-reference spectral data with PubChem or EPA DSSTox entries for validation .

Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?

- Methodological Answer : Follow ISO/IEC 17043 guidelines for hazardous substance management. Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal contact. Store in sealed containers at 2–8°C, segregated from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via EPA-compliant waste streams .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride in novel reactions?

- Methodological Answer : Employ quantum chemical calculations (e.g., B3LYP/6-31G** level) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict regioselectivity in alkylation or ring-closure reactions. Pair computational results with high-throughput screening to validate predicted intermediates .

Q. What strategies resolve contradictions in biological activity data observed across different experimental models?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., pH, temperature, cell line variability). For inconsistent IC values in enzymatic assays, use multivariate analysis to identify confounding factors like solvent polarity or protein aggregation. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers design a scalable synthesis protocol while maintaining stereochemical fidelity?

- Methodological Answer : Implement continuous-flow reactors to enhance reproducibility. Monitor chiral integrity via chiral HPLC or CD spectroscopy. For stereosensitive steps (e.g., cyclohexylamine coupling), use enantiopure catalysts (e.g., Ru-BINAP complexes) and optimize residence time to minimize racemization .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

- Methodological Answer : Use cryo-EM or X-ray crystallography to resolve binding modes with target proteins (e.g., PPARγ). For dynamic interactions, employ NMR titration or molecular dynamics simulations (AMBER/CHARMM force fields) to analyze conformational changes. Surface plasmon resonance (SPR) provides kinetic data (k/k) under physiological conditions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.